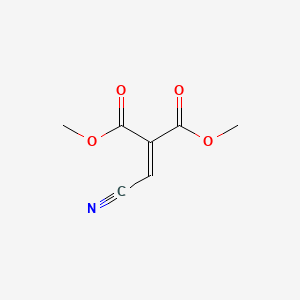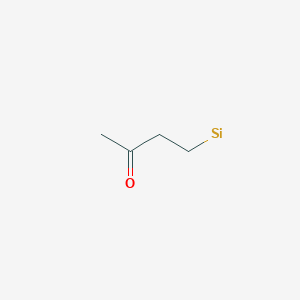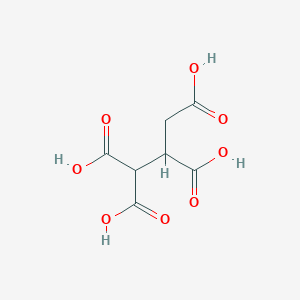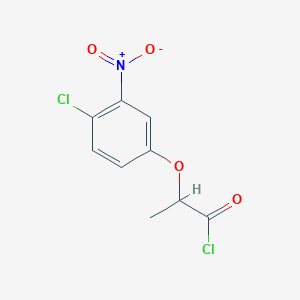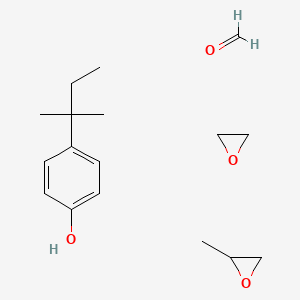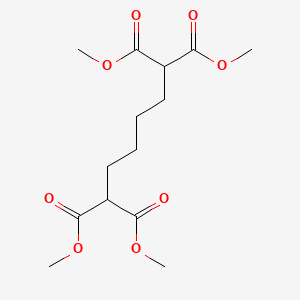![molecular formula C16H25N3O B14509764 2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide CAS No. 62938-12-9](/img/structure/B14509764.png)
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a hydrazine carboxamide group attached to a 3,5-di-tert-butylphenyl ring, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide typically involves the condensation of 3,5-di-tert-butylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide involves its interaction with molecular targets and pathways. The hydrazine carboxamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Di-tert-butyl-2-methoxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butylcatechol
Uniqueness
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide stands out due to its unique combination of a hydrazine carboxamide group with a 3,5-di-tert-butylphenyl ring This structural feature imparts specific chemical and physical properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
62938-12-9 |
|---|---|
Formule moléculaire |
C16H25N3O |
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
[(3,5-ditert-butylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C16H25N3O/c1-15(2,3)12-7-11(10-18-19-14(17)20)8-13(9-12)16(4,5)6/h7-10H,1-6H3,(H3,17,19,20) |
Clé InChI |
MOWHRQHSJGATCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C=NNC(=O)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



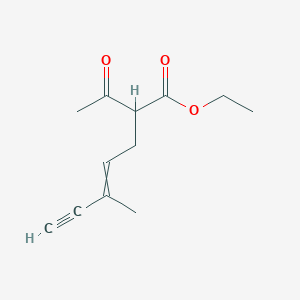

![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
